![molecular formula C10H16O2 B13677383 6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
6-Oxaspiro[4.5]decane-9-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxaspiro[45]decane-9-carbaldehyde is a chemical compound with the molecular formula C10H16O2 It is characterized by a spiroacetal structure, which is a bicyclic system containing an oxygen atom at the spiro center
Preparation Methods
The synthesis of 6-Oxaspiro[4.5]decane-9-carbaldehyde can be achieved through several synthetic routes. One common method involves the stereoselective synthesis from d-glucose. This process includes the formation of the spiroacetal ring system through a series of glycosylation and ketalization reactions under acidic conditions . Industrial production methods may involve bulk custom synthesis and procurement, ensuring high purity and quality of the compound .
Chemical Reactions Analysis
6-Oxaspiro[4.5]decane-9-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the spiro center. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Scientific Research Applications
6-Oxaspiro[4.5]decane-9-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Oxaspiro[4.5]decane-9-carbaldehyde involves its interaction with molecular targets and pathways related to its spiroacetal structure. The compound’s unique configuration allows it to interact with specific enzymes and receptors, potentially leading to biological effects such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
6-Oxaspiro[4.5]decane-9-carbaldehyde can be compared with other similar compounds, such as:
1,6-Dioxaspiro[4.5]decane: This compound shares a similar spiroacetal structure but lacks the aldehyde group at position 9.
1,6,9-Trioxaspiro[4.5]decane: This compound has an additional oxygen atom at position 9, resulting in a different stereochemistry and potentially different biological activities The uniqueness of 6-Oxaspiro[4
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
6-oxaspiro[4.5]decane-9-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-8-9-3-6-12-10(7-9)4-1-2-5-10/h8-9H,1-7H2 |
InChI Key |
VRWINPGTYAEEKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Fluoro-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13677300.png)
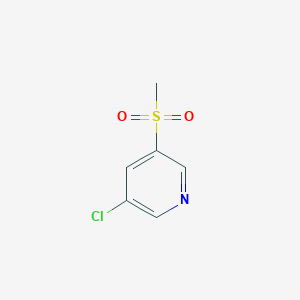
![1-(Furo[2,3-b]pyridin-4-yl)ethanone](/img/structure/B13677314.png)
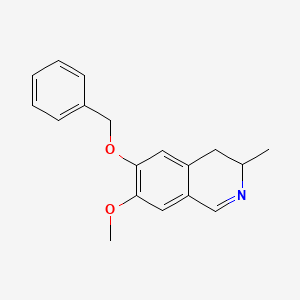
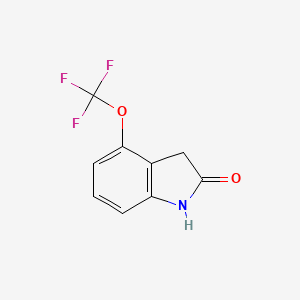


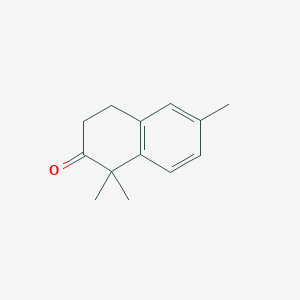
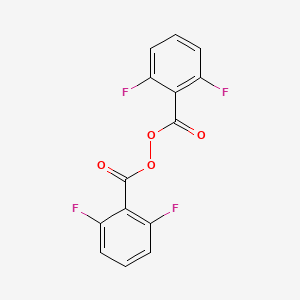
![2-(2,6-Difluorophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13677362.png)
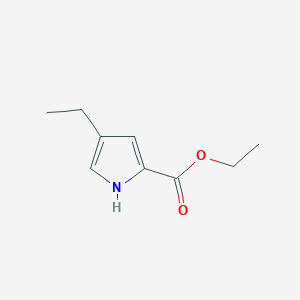
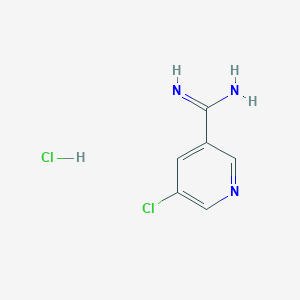
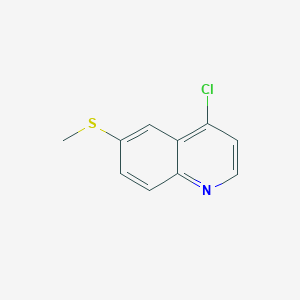
![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
